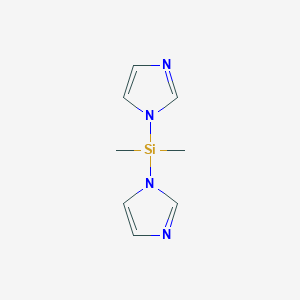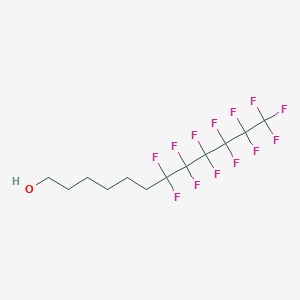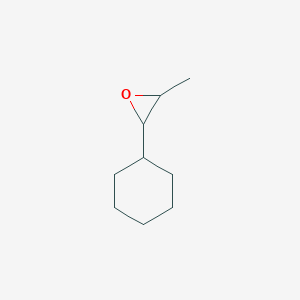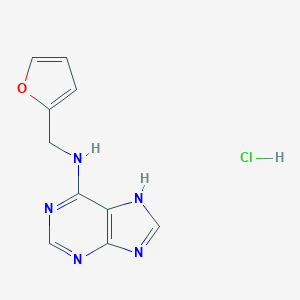![molecular formula C8H9NO2 B070282 3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione CAS No. 179686-00-1](/img/structure/B70282.png)
3,4,6,7-Tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
VP3.15 (dihydrobromide) is a potent, orally bioavailable, and central nervous system-penetrant dual inhibitor of phosphodiesterase 7 and glycogen synthase kinase 3. It has shown significant neuroprotective and neuroreparative activities, making it a promising candidate for the treatment of neurodegenerative diseases such as multiple sclerosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of VP315 (dihydrobromide) involves the formation of a heterocyclic structure from a series of organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of VP3.15 (dihydrobromide) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: VP3.15 (dihydrobromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromide ions can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products: The major products formed from these reactions include various derivatives of VP3.15 (dihydrobromide) with modified functional groups, which can be further studied for their biological activities .
Aplicaciones Científicas De Investigación
VP3.15 (dihydrobromide) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 7 and glycogen synthase kinase 3.
Biology: Investigated for its effects on cellular signaling pathways and neuroprotection.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly multiple sclerosis, due to its neuroprotective and neuroreparative properties.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative and inflammatory diseases
Mecanismo De Acción
VP3.15 (dihydrobromide) exerts its effects by inhibiting phosphodiesterase 7 and glycogen synthase kinase 3. This dual inhibition leads to reduced neuroinflammation and promotes neurogenesis and remyelination. The compound targets specific molecular pathways involved in neurodegeneration, making it effective in preserving neuronal and myelin integrity .
Similar Compounds:
- Cyanoacetohydrazide
- Bikinin
- GNF4877
- Indirubin
- 9-Hydroxycanthin-6-one
- (E/Z)-GSK-3β inhibitor 1
- Dehydroglyasperin D
- GSK-3β inhibitor 3
Comparison: VP3.15 (dihydrobromide) is unique due to its dual inhibition of phosphodiesterase 7 and glycogen synthase kinase 3, which provides a combined anti-inflammatory and neuroreparative effect. This dual action sets it apart from other compounds that typically target only one of these enzymes .
Propiedades
Número CAS |
179686-00-1 |
|---|---|
Fórmula molecular |
C8H9NO2 |
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
3,4,6,7-tetrahydro-1H-cyclopenta[b]pyridine-2,5-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1-4H2,(H,9,11) |
Clave InChI |
IPNKRFZEYMATSU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC2=C1C(=O)CC2 |
SMILES canónico |
C1CC(=O)NC2=C1C(=O)CC2 |
Sinónimos |
1H-Cyclopenta[b]pyridine-2,5-dione,3,4,6,7-tetrahydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.2]oct-5-en-2-yl-, rel-(9CI)](/img/structure/B70220.png)




